N-(3-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(3-BROMOPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a fluorophenylmethanesulfonyl group
Properties
Molecular Formula |
C19H20BrFN2O3S |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20BrFN2O3S/c20-16-5-3-6-17(12-16)22-19(24)14-8-10-23(11-9-14)27(25,26)13-15-4-1-2-7-18(15)21/h1-7,12,14H,8-11,13H2,(H,22,24) |
InChI Key |
RQLUXSFXUSBKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-BROMOPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the bromophenyl and fluorophenylmethanesulfonyl groups through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the materials science industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-(3-BROMOPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity.
Comparison with Similar Compounds
- N-(3-BROMOPHENYL)-2-[(2-FLUOROPHENYL)AMINO]ACETAMIDE
- 2,6-DIFLUORO-3-METHYLBENZAMIDE, N-(4-BROMOPHENYL)-
Comparison: While these compounds share some structural similarities, N-(3-BROMOPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the piperidine ring and the specific substitution pattern. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
